3-(3-Chlorophenyl)propiophenone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions such as Claisen-Schmidt condensation, as seen in the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) . This method is a common approach for synthesizing chalcones and related propiophenone derivatives, which could be applicable to the synthesis of 3-(3-Chlorophenyl)propiophenone.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Chlorophenyl)propiophenone has been studied using techniques such as X-ray diffraction , which provides detailed information about the crystal structure and conformation of the molecules. The geometry of molecules can also be optimized using computational methods such as density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl propiophenone derivatives can be explored through various analyses, including natural bond orbital (NBO) analysis, which helps in understanding intramolecular charge transfer . The electrophilic and nucleophilic sites can be identified using molecular electrostatic potential (MEP) and Fukui function calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Chlorophenyl)propiophenone can be inferred from their spectroscopic data, such as FT-IR, NMR, and UV-visible spectra . These properties are crucial for understanding the behavior of the compounds in different environments and for their potential applications. The electrochromic properties of polymers derived from similar compounds have been studied, indicating their potential use in electronic devices .
Scientific Research Applications
Ultrasonic Destruction of Phenols
Research has explored ultrasonic methods to decontaminate water from phenol and its derivatives like chlorophenol, aiming to reduce their concentration to non-hazardous levels. Ultrasonic techniques show promise but require further validation for large-scale applications (Kidak & Ince, 2006).
Electro-oxidation Techniques
The oxidative degradation of phenolic compounds, including chlorophenol, has been investigated using electrochemical systems. Advanced oxidation methods, involving anodically generated ozone, have shown effective degradation of these pollutants (Amadelli et al., 2011).
Biological and Environmental Effects
DNA Damage Potential
Monochlorophenols, used as root canal disinfectants, have shown the capacity to induce DNA double-strand breaks in human oral cells, suggesting genotoxic potential. The study emphasizes the need for careful evaluation of these compounds in dental treatments (Shehata et al., 2012).
Environmental Phenol Concentrations
A study assessing the exposure of pregnant women to environmental phenols revealed widespread exposure. Chlorophenols were among the compounds measured, reflecting their prevalence in the environment and the need for monitoring their impact on public health (Mortensen et al., 2014).
Photocatalytic Applications
Photocatalytic Activity of Indium Phthalocyanines
Indium phthalocyanines embedded in electrospun fibers were evaluated for the photocatalytic transformation of chlorophenol. The study highlighted the influence of symmetry and charge on the photocatalytic activity, providing insights into the design of effective photocatalysts (Osifeko & Nyokong, 2017).
Bacterial Degradation
Bacterial Degradation of Chlorophenols
Chlorophenols, recognized as persistent environmental pollutants, have been the focus of studies investigating their bacterial degradation. Understanding the metabolic pathways and identifying bacteria that can degrade chlorophenols is crucial for developing eco-friendly and cost-effective remediation strategies (Arora & Bae, 2014).
Anti-inflammatory Properties
Anti-inflammatory Compounds from Mangrove Fungus
A study on the mangrove endophytic fungus Amorosia sp. revealed new chlorinated compounds with anti-inflammatory effects, providing a foundation for their potential use as anti-inflammatory agents (Ren et al., 2022).
Safety And Hazards
3-(3-Chlorophenyl)propiophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .
properties
IUPAC Name |
3-(3-chlorophenyl)-1-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADQEXRPDXILFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350535 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)propiophenone | |
CAS RN |
58122-03-5 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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